molecular formula C11H18N4O4S B13879502 4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide

4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide

Cat. No.: B13879502
M. Wt: 302.35 g/mol
InChI Key: ZDZWHZMMXKAMJE-UHFFFAOYSA-N
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Description

4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide is an organic compound that features a nitro group, a sulfonamide group, and a dimethylamino propylamino substituent on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide typically involves a multi-step process:

    Nitration: The nitration of benzenesulfonamide to introduce the nitro group at the 3-position.

Reaction Conditions

    Nitration: This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and avoid over-nitration.

    Amidation: This step involves the reaction of the nitrated benzenesulfonamide with 3-(dimethylamino)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product would be 4-[3-(Dimethylamino)propylamino]-3-aminobenzenesulfonamide.

    Substitution: The products would vary depending on the nucleophile used but could include derivatives with different functional groups replacing the sulfonamide nitrogen.

Scientific Research Applications

4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections due to its sulfonamide group.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electron-donating and electron-withdrawing groups.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide involves its interaction with biological targets:

    Molecular Targets: The compound can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects.

    Pathways Involved: The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propylamine: A related compound used as an intermediate in the synthesis of various chemicals.

    N,N’-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide: Another compound with similar functional groups used in organic electronics.

Uniqueness

4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide is unique due to its combination of a nitro group, a sulfonamide group, and a dimethylamino propylamino substituent, which provides a balance of electron-donating and electron-withdrawing properties. This makes it versatile for applications in both medicinal chemistry and materials science.

Properties

Molecular Formula

C11H18N4O4S

Molecular Weight

302.35 g/mol

IUPAC Name

4-[3-(dimethylamino)propylamino]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C11H18N4O4S/c1-14(2)7-3-6-13-10-5-4-9(20(12,18)19)8-11(10)15(16)17/h4-5,8,13H,3,6-7H2,1-2H3,(H2,12,18,19)

InChI Key

ZDZWHZMMXKAMJE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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